iridium(III), min. 98% CAS No. 562099-10-9](/img/structure/B6296068.png)
Bis[3,5-difluoro-2-(2-pyridinyl-N)phenyl-C](2,2,6,6-tetramethyl-3,5-heptanedionato-O,O')iridium(III), min. 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C34H18F16IrN4P, and it has a molecular weight of 1,009.71 . The structure is complex, involving multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and it is sensitive to air .科学的研究の応用
Synthesis and Characterization
Bis3,5-difluoro-2-(2-pyridinyl-N)phenyl-Ciridium(III) has been extensively synthesized and characterized for its potential in organic syntheses and photophysical applications. For instance, practical syntheses of similar complexes have been developed, highlighting the chemical pathways and properties that make these iridium complexes viable for further scientific exploration (Oderinde & Johannes, 2018).
Photophysical Properties
The photophysical properties of iridium complexes have been the subject of detailed investigations, especially in the context of photoredox catalysis and OLED applications. One study reviews the photoredox catalysis in polymerization reactions, proposing iridium complexes as potent photoinitiators for radical and cationic polymerizations (Telitel et al., 2016). Another research focused on the synthesis, characterization, and application of phenylpyridine derivative-containing iridium(III) complexes for orange-phosphorescent OLEDs, underscoring the efficiency and emission properties beneficial for display technologies (Hwang et al., 2015).
Application in OLEDs
Several studies have demonstrated the application of iridium(III) complexes in OLEDs, aiming at achieving high luminance, efficiency, and color purity. These materials have been shown to significantly contribute to the advancement of OLED technology by offering improved electroluminescent properties and operational stability (Iguchi et al., 2009), (Kim et al., 2017).
Photocatalysis and Polymerization
Iridium complexes have shown potential in photocatalytic applications and initiating polymerization reactions, with studies highlighting their role in photoinitiating systems for both radical and cationic polymerizations. Their capability to catalyze under visible light makes them valuable for developing efficient and environmentally friendly catalytic systems (Peng et al., 2021).
Safety and Hazards
This compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists . Contaminated clothing should be removed and washed before reuse .
作用機序
Target of Action
The primary target of Bis3,5-difluoro-2-(2-pyridinyl-N)phenyl-Ciridium(III) is the C-H bonds in organic molecules . The compound is a cyclometalated iridium (III) complex that can be used in visible-light mediated photocatalytic organic transformations .
Mode of Action
Bis3,5-difluoro-2-(2-pyridinyl-N)phenyl-Ciridium(III) interacts with its targets by mediating the alkylation of remote C-H bonds . This interaction results in the incorporation of alkyl groups to a variety of biologically active heterocycles .
Biochemical Pathways
The compound affects the alkylation pathway in organic transformations . The downstream effects include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds and the synthesis of complex organic molecules . These transformations can lead to the production of a variety of biologically active heterocycles .
Action Environment
The action, efficacy, and stability of Bis3,5-difluoro-2-(2-pyridinyl-N)phenyl-Ciridium(III) can be influenced by environmental factors such as light and air . The compound is sensitive to light and air, and it should be stored under inert gas . Its catalytic activity is mediated by visible light , making the presence of a suitable light source crucial for its function.
特性
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXVTIFTFZWJMC-JKSWPDJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F4IrN2O2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
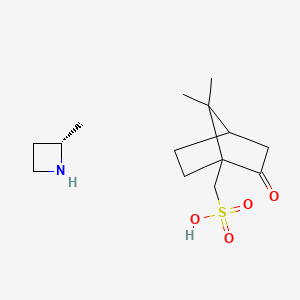
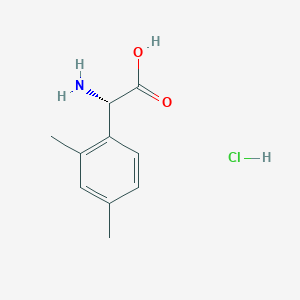
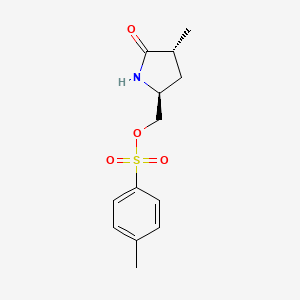

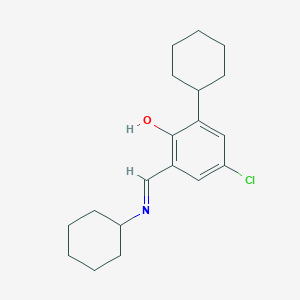
![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
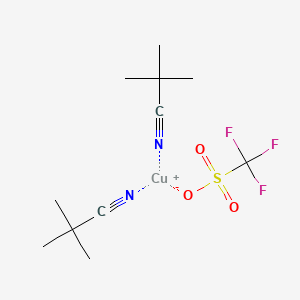
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
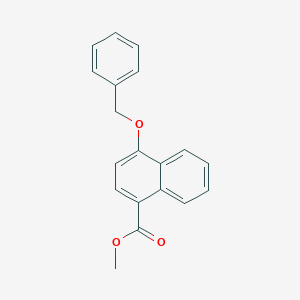
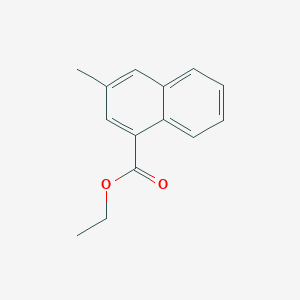
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)